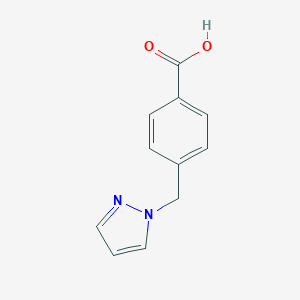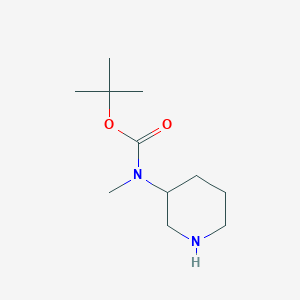
Tert-Butyl-2-Formyl-1H-Pyrrol-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (TBFPC) is an organic compound that has been studied extensively in recent years due to its potential applications in various fields of science and technology. TBFPC has been used in a variety of laboratory experiments, such as synthesis, spectroscopy, and chromatography. This compound has also been studied for its potential therapeutic applications, as it has been shown to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukte
Tert-Butyl-2-Formyl-1H-Pyrrol-1-carboxylat: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Formylgruppe ist reaktiv und kann an verschiedenen chemischen Reaktionen wie Kondensation, Reduktion und Oxidation beteiligt sein. Diese Verbindung kann zur Synthese komplexer Moleküle verwendet werden, einschließlich Naturstoffen und Pharmazeutika .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung wertvoll für die Synthese von bioaktiven Molekülen. Sie kann in Verbindungen umgewandelt werden, die pharmakologische Aktivitäten zeigen, was möglicherweise zur Entwicklung neuer Medikamente führt. Ihr Pyrrolrest ist ein häufiges Merkmal in vielen Arzneimittelmolekülen, was sie zu einem wichtigen Baustein macht .
Materialwissenschaften
Der Pyrrolring in This compound ist ein leitfähiger Polymervorläufer. Es kann zu Polypyrrolen polymerisiert werden, die in elektronischen Geräten, Sensoren und anderen Anwendungen verwendet werden, bei denen leitfähige Materialien erforderlich sind .
Katalyse
Diese Verbindung kann als Ligand für Katalysatoren in verschiedenen chemischen Reaktionen wirken. Der Pyrrolring kann an Metalle koordinieren und Komplexe bilden, die Reaktionen wie Hydrierung, Kohlenstoff-Kohlenstoff-Bindungsbildung und mehr katalysieren .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können Derivate von This compound zur Herstellung neuer Pestizide und Herbizide verwendet werden. Die strukturelle Flexibilität ermöglicht die Synthese von Verbindungen mit spezifischen Aktivitäten gegen eine Reihe von landwirtschaftlichen Schädlingen .
Umweltwissenschaften
Als Zwischenprodukt in den Umweltwissenschaften kann diese Verbindung zur Synthese von Farbstoffen, Pigmenten und Indikatoren verwendet werden, die umweltfreundlich sind. Seine Derivate können so konzipiert werden, dass sie sich unter bestimmten Bedingungen abbauen, wodurch die Umweltbelastung reduziert wird .
Analytische Chemie
In der analytischen Chemie kann This compound zur Synthese von chromophoren oder fluorophoren Gruppen für chemische Sensoren verwendet werden. Diese Sensoren können das Vorhandensein verschiedener Analyten nachweisen, darunter Ionen, Gase und organische Moleküle .
Chemieunterricht
Schließlich wird diese Verbindung im Chemieunterricht verwendet, um verschiedene chemische Reaktionen und Synthesemethoden zu demonstrieren. Sie liefert ein praktisches Beispiel dafür, wie verschiedene funktionelle Gruppen manipuliert werden können, um gewünschte chemische Transformationen zu erreichen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a chemical compound that has been used in the synthesis of β-aryl-GABA analogues . The primary targets of this compound are likely to be GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It is known to be used in the synthesis of β-aryl-gaba analogues . These analogues can interact with GABA receptors, potentially enhancing or inhibiting the receptor’s function and altering neurotransmission.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and its derivatives are likely related to GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and alterations in GABA signaling can have significant effects on neural activity .
Pharmacokinetics
Factors such as its molecular weight (19522 g/mol ) and predicted Log P value (2.28 ) suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate’s action would depend on the specific β-aryl-GABA analogue synthesized from it and the context in which it is used. In general, modulation of GABA receptors can result in changes in neural excitability and neurotransmission .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the solution it is in, the presence of other substances that could react with it, and the specific biological environment in which it is used .
Eigenschaften
IUPAC Name |
tert-butyl 2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLHMBABZKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407861 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161282-57-1 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161282-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
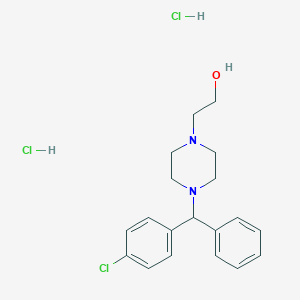



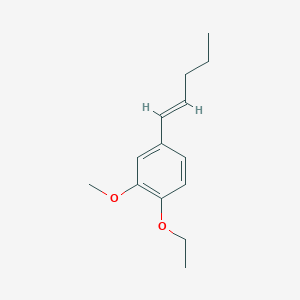
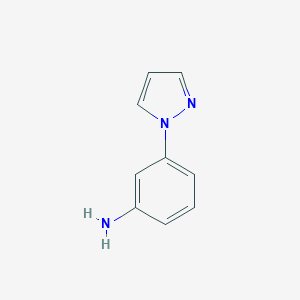

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
